molecular formula C15H26N2O4 B13090681 Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate

Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate

Cat. No.: B13090681
M. Wt: 298.38 g/mol
InChI Key: DJMMEHPFIBDEFR-UHFFFAOYSA-N
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Description

Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate is a bicyclic compound featuring a pyrrolidine ring fused with a cyclopropyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing the compound’s stability during synthetic processes.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)10-8-16-9-11(10)15(6-7-15)17-13(19)21-14(2,3)4/h10-11,16H,5-9H2,1-4H3,(H,17,19)

InChI Key

DJMMEHPFIBDEFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclopropanation and Boc Protection

  • Starting from suitable vinyl precursors, Rh(II)-catalyzed cyclopropanation is employed to form cyclopropyl intermediates as cis/trans mixtures.
  • Epimerization under basic conditions (e.g., sodium methoxide in refluxing ethanol) is used to favor thermodynamically stable trans isomers.
  • Hydrolysis of esters to carboxylic acids is performed using aqueous lithium hydroxide.
  • Conversion of carboxylic acids to Boc-protected amines is achieved via Curtius rearrangement , allowing introduction of the tert-butoxycarbonyl protecting group on the amino functionality.
  • Final deprotection of Boc groups is typically done using trifluoroacetic acid (TFA) to yield free amines if required for further steps.

Pyrrolidine-3-Carboxylate Formation

  • The pyrrolidine ring bearing the ethyl carboxylate at the 3-position can be synthesized or functionalized starting from aminomethyl pyrrolidine derivatives.
  • Protection of the amine with Boc is common to prevent side reactions during subsequent transformations.
  • The carboxylate ester is introduced or retained through esterification or amidation reactions, often under mild conditions to preserve stereochemistry.

Coupling and Functional Group Transformations

  • Coupling of the cyclopropyl amino intermediate with the pyrrolidine carboxylate is carried out in solvents such as dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to facilitate coupling reactions.
  • Amide coupling reagents such as BOP, BOP-Cl, TBTU, or EDCI combined with catalysts like DMAP are employed to activate carboxylic acids for amide bond formation.
  • Reaction temperatures range from 0 °C to 50 °C, and reaction times vary from 1 hour to 72 hours depending on the step and reagents.
  • Alkylation steps for introducing substituents on the pyrrolidine nitrogen or cyclopropyl ring may involve alkyl bromides under basic conditions with additives like tetrabutylammonium iodide to enhance reaction rates.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Cyclopropanation Rh(II) catalyst, vinyl precursors Various organic solvents Ambient to reflux Several hours Produces cis/trans mixtures
Epimerization NaOCH3 in EtOH reflux Ethanol Reflux Hours Favors trans isomer
Hydrolysis LiOH aqueous solution Water/EtOH mixture Ambient to reflux Hours Converts esters to acids
Boc Protection (Curtius) Boc2O or equivalent, Curtius rearrangement DMF, DCM 0–50 °C 1–72 hours Introduces Boc protecting group
Amide Coupling BOP, DIPEA, DMAP DMF, THF, DCM 0–50 °C 1–72 hours Forms amide bond
Boc Deprotection TFA DCM or neat TFA Room temp 1–3 hours Removes Boc protecting group
Alkylation Alkyl bromide, TEA, tetrabutylammonium iodide (catalytic) THF, DCM 0–50 °C 1–72 hours Introduces alkyl substituents

Key Research Findings and Optimization Notes

  • The use of 4N HCl in dioxane is preferred for selective Boc deprotection without affecting other sensitive groups.
  • Coupling reactions benefit from an inert atmosphere (argon) to prevent oxidation or side reactions.
  • Reaction times and temperatures are optimized to balance yield and stereochemical integrity.
  • The presence of additives like tetrabutylammonium iodide can significantly improve alkylation efficiency.
  • Purification typically involves chromatographic techniques to separate diastereomers and remove impurities.
  • The synthetic route allows for structural modifications by varying the substituents on the pyrrolidine ring or cyclopropyl group, enabling medicinal chemistry optimization.

Summary Table of Preparation Methodology

Synthetic Stage Description Key Reagents/Conditions Outcome/Notes
Cyclopropanation Formation of cyclopropyl ring Rh(II) catalyst, vinyl precursors cis/trans cyclopropyl intermediates
Epimerization Isomer stabilization NaOCH3 in refluxing EtOH Trans isomer favored
Hydrolysis Ester to acid conversion LiOH aqueous solution Carboxylic acid intermediate
Boc Protection Amine protection via Curtius rearrangement Boc2O, DMF, BOP, DIPEA Boc-protected amine intermediate
Amide Coupling Coupling of acid and amine BOP, DIPEA, DMF Formation of amide bond
Boc Deprotection Removal of Boc protecting group TFA in DCM Free amine for further reactions
Alkylation Introduction of alkyl substituents Alkyl bromide, TEA, tetrabutylammonium iodide Alkylated product

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Drug Design and Development

Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological activity, making it a valuable scaffold in drug discovery.

Anticancer Research

Recent studies have highlighted the potential of compounds similar to this compound in targeting specific cancer pathways. For instance, inhibitors targeting polo-like kinase 1 (Plk1), which is often deregulated in cancers, have been explored using derivatives of this compound as starting materials for synthesis .

Neuropharmacology

The compound's ability to interact with various neurotransmitter systems makes it a candidate for neuropharmacological studies. Research into dual-target mu opioid receptor agonists has shown that modifications to piperidine and pyrrolidine structures can lead to enhanced efficacy in pain management .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the tert-butoxycarbonyl group.
  • Esterification to yield the final product.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines, demonstrating the compound's potential as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism depends on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole-3-carboxylate Derivatives

The most closely related analogs are the ethyl 1-[(tert-butoxycarbonyl)amino]pyrrole-3-carboxylate derivatives synthesized by [Molecules, 2013] (). These compounds differ in their substitution patterns, particularly at the 4- and 5-positions of the pyrrole ring, where indole-based substituents are introduced.

Key Differences :

  • Substituent Type : The target compound contains a cyclopropyl group, while analogs like 10a–e () feature indolyl or substituted indolyl groups.
  • Synthetic Route : The synthesis of indolyl analogs involves a one-pot reaction between β-dicarbonyl compounds and 1,2-diaza-1,3-diene (DD) in the presence of CuCl₂·2H₂O, yielding products in 82–98% efficiency . In contrast, the cyclopropyl variant likely requires alternative strategies, such as cyclopropanation of allylic precursors.
  • No comparable data exist for the cyclopropyl variant, highlighting a critical research gap.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

Another structurally analogous compound is (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ().

Key Differences :

  • Ring Size and Substitution : The piperidine ring (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and steric effects.
  • Functional Groups : The carboxylic acid group in the piperidine derivative may enhance solubility compared to the ethyl ester in the target compound.
Ethyl 2-(4-(((tert-Butoxycarbonyl)Amino)Methyl)Phenyl)Acetate

This compound () shares the Boc-protected amine and ethyl ester groups but lacks the cyclopropyl-pyrrolidine framework. Its phenylacetate structure suggests divergent applications, such as intermediates for peptide mimetics.

Comparative Data Table

Property Target Compound Indolyl Analogs (10a–e) Piperidine Derivative ()
Core Structure Pyrrolidine + cyclopropyl Pyrrole + indolyl substituents Piperidine + phenyl
Synthetic Yield Not reported 82–98% Not specified
Biological Activity Unknown Low antitumor activity (except 9e) Not reported
Solubility Likely moderate (ester group) Low (lipophilic indolyl groups) Higher (carboxylic acid)
Thermal Stability Enhanced by Boc group Stable up to 170–190°C Not characterized

Research Implications and Gaps

  • Synthetic Challenges : Cyclopropanation steps often require stringent conditions (e.g., transition metal catalysts), which could limit scalability compared to the indolyl derivatives’ straightforward synthesis .
  • Pharmacological Screening : The absence of bioactivity data for the cyclopropyl variant underscores the need for targeted assays, particularly given the moderate activity observed in structurally distinct analogs like 9e .

Biological Activity

Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H23N O4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 2102412-06-4

The compound features a pyrrolidine ring substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc) amino group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of various enzymes or receptors. The presence of the Boc group is known to enhance the stability and bioavailability of the molecule, making it more effective in biological applications.

Inhibitory Effects

  • Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways. For instance, its structural analogs have shown promise as inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a critical role in tumor suppression and cellular regulation .
  • Cell Viability : The compound's effects on cell viability have been evaluated in various cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in specific cancer types, suggesting potential applications in cancer therapy.

Case Studies

  • A study focusing on structurally related compounds reported significant anti-proliferative effects in breast cancer cell lines, with IC50 values in the low micromolar range. These findings indicate that modifications to the pyrrolidine structure can enhance biological activity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionVHL E3 ligase inhibition
Cell ViabilityInduces apoptosis in cancer cells
Anticancer ActivityIC50 < 10 µM in specific lines

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

  • Absorption : The compound is expected to have good oral bioavailability due to the presence of the Boc group.
  • Metabolism : Initial assessments indicate that it may undergo metabolic transformations primarily via cytochrome P450 enzymes, similar to other compounds containing a pyrrolidine moiety .
  • Elimination : Studies on related compounds suggest that renal excretion may play a role in clearing the drug from the body.

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